molecular formula C11H10ClN3O2 B11864555 3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine

3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine

Cat. No.: B11864555
M. Wt: 251.67 g/mol
InChI Key: SHTWFVOSEKVKLP-UHFFFAOYSA-N
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Description

3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloro group and a dimethoxyphenyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine typically involves the reaction of 2,6-dimethoxyaniline with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The process involves the substitution of chlorine atoms in cyanuric chloride with the amine group of 2,6-dimethoxyaniline, leading to the formation of the desired triazine compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the triazine compound.

Scientific Research Applications

3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse derivatives through various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development. Its derivatives are tested for their efficacy and safety in treating various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine involves its interaction with specific molecular targets. The chloro and dimethoxyphenyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound can inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1,2,4-triazine: Lacks the dimethoxyphenyl group, resulting in different chemical properties and reactivity.

    5-(2,6-Dimethoxyphenyl)-1,2,4-triazine: Lacks the chloro group, affecting its substitution reactions and biological activities.

    2,4-Dichloro-6-(2,6-dimethoxyphenyl)-1,3,5-triazine: Contains additional chloro groups, leading to different reactivity and applications.

Uniqueness

3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine is unique due to the presence of both the chloro and dimethoxyphenyl groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities. Its unique structure makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

3-chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine

InChI

InChI=1S/C11H10ClN3O2/c1-16-8-4-3-5-9(17-2)10(8)7-6-13-15-11(12)14-7/h3-6H,1-2H3

InChI Key

SHTWFVOSEKVKLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CN=NC(=N2)Cl

Origin of Product

United States

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